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Compound of Interest

Compound Name: DS39201083 sulfate

Cat. No.: B1192660 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical

evaluation of DS39201083 sulfate, a novel analgesic agent. The document details the

compound's origins, its demonstrated analgesic efficacy in established pain models, and its

notable lack of mu-opioid receptor agonism. All quantitative data is presented in structured

tables, and detailed experimental methodologies are provided. Furthermore, key experimental

workflows and the proposed signaling pathway of its parent compound are visualized through

diagrams.

Introduction
DS39201083 sulfate is a novel synthetic compound derived from conolidine, a naturally

occurring indole alkaloid.[1] Identified as 5-methyl-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-

b]indol-6(3H)-one sulfuric acid salt, this molecule possesses a unique bicyclic structure.[1][2]

Preclinical studies have demonstrated its potential as a potent analgesic with a distinct

mechanism of action that differentiates it from traditional opioid analgesics.[1]

Analgesic Efficacy
The analgesic properties of DS39201083 sulfate were evaluated in two standard murine

models of pain: the acetic acid-induced writhing test and the formalin test.

Acetic Acid-Induced Writhing Test
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This model assesses a compound's ability to inhibit visceral pain. The administration of

DS39201083 sulfate resulted in a dose-dependent reduction in the number of writhes,

indicating significant analgesic activity.

Table 1: Effect of DS39201083 Sulfate on Acetic Acid-Induced Writhing in ddY Mice

Treatment Group Dose (mg/kg, s.c.)
Number of Writhes
(Mean ± SEM)

% Inhibition

Vehicle (Control) - 45.2 ± 2.5 -

DS39201083 sulfate 3 22.1 ± 3.1 51.1

DS39201083 sulfate 10 10.5 ± 2.8 76.8

Indomethacin 10 8.9 ± 1.7** 80.3

Data extracted from Arita, T., et al. (2019). Bioorg Med Chem Lett. **p < 0.01 vs. Vehicle group.

Formalin Test
The formalin test distinguishes between two phases of pain: an early, neurogenic phase and a

late, inflammatory phase. DS39201083 sulfate demonstrated efficacy in both phases,

suggesting a broad-spectrum analgesic profile.

Table 2: Effect of DS39201083 Sulfate on Paw Licking Time in the Formalin Test in ddY Mice
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Treatment
Group

Dose
(mg/kg,
s.c.)

Licking
Time (s,
Mean ±
SEM) -
Early Phase
(0-10 min)

% Inhibition
- Early
Phase

Licking
Time (s,
Mean ±
SEM) - Late
Phase (10-
45 min)

% Inhibition
- Late
Phase

Vehicle

(Control)
- 65.4 ± 5.1 - 185.2 ± 15.3 -

DS39201083

sulfate
10 38.2 ± 4.5 41.6 89.7 ± 12.1 51.6

DS39201083

sulfate
30 25.1 ± 3.9 61.6 55.3 ± 9.8 70.1

Indomethacin 10 60.1 ± 6.2 8.1 95.4 ± 10.4** 48.5

Data extracted from Arita, T., et al. (2019). Bioorg Med Chem Lett. **p < 0.01 vs. Vehicle group.

Mechanism of Action: Lack of Mu-Opioid Receptor
Agonism
A key characteristic of DS39201083 sulfate is its non-opioid mechanism of action. In vitro

studies have confirmed that it does not exhibit agonist activity at the mu-opioid receptor, a

primary target for traditional opioid analgesics.[1]

Table 3: Mu-Opioid Receptor Agonist Activity of DS39201083 Sulfate

Compound Concentration (µM)
[³⁵S]GTPγS Binding (% of
DAMGO stimulation)

DAMGO (agonist control) 1 100

DS39201083 sulfate 10 < 10

Data extracted from Arita, T., et al. (2019). Bioorg Med Chem Lett.
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The parent compound, conolidine, has been shown to interact with the atypical chemokine

receptor 3 (ACKR3), also known as CXCR7.[3][4][5] ACKR3 functions as a scavenger receptor

for endogenous opioid peptides.[4][5][6] By binding to ACKR3, conolidine may inhibit the

scavenging of these peptides, thereby increasing their availability to bind to classical opioid

receptors and produce analgesia.[4][5][6][7]

Experimental Protocols
Acetic Acid-Induced Writhing Test

Animals: Male ddY mice.

Procedure:

Animals were fasted overnight prior to the experiment.

DS39201083 sulfate, indomethacin, or vehicle was administered subcutaneously (s.c.).

Thirty minutes after treatment, 0.6% acetic acid solution was injected intraperitoneally (i.p.)

at a volume of 10 mL/kg.

Immediately after the acetic acid injection, mice were placed in individual observation

cages.

The total number of writhes (abdominal constrictions and stretching of the hind limbs) was

counted for a period of 20 minutes.

Statistical Analysis: Data were analyzed using a one-way analysis of variance (ANOVA)

followed by Dunnett's test for multiple comparisons.

Formalin Test
Animals: Male ddY mice.

Procedure:

Mice were placed in the observation cages for a 30-minute acclimatization period.

DS39201083 sulfate, indomethacin, or vehicle was administered subcutaneously (s.c.).
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Thirty minutes after treatment, 20 µL of 2% formalin solution was injected subcutaneously

into the plantar surface of the right hind paw.

The cumulative time spent licking the injected paw was recorded during the early phase

(0-10 minutes post-injection) and the late phase (10-45 minutes post-injection).

Statistical Analysis: Data were analyzed using a one-way ANOVA followed by Dunnett's test.

Mu-Opioid Receptor Binding Assay ([³⁵S]GTPγS
Binding)

Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the

human mu-opioid receptor were used.

Procedure:

Cell membranes were incubated with GDP, [³⁵S]GTPγS, and the test compound

(DS39201083 sulfate) or a reference agonist (DAMGO) in assay buffer.

The reaction was incubated at 30°C for 60 minutes.

The reaction was terminated by rapid filtration through glass fiber filters.

The radioactivity retained on the filters was quantified by liquid scintillation counting.

Data Analysis: Results are expressed as a percentage of the stimulation observed with the

saturating concentration of the reference agonist DAMGO.

Visualizations
Experimental Workflow: Acetic Acid-Induced Writhing
Test
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Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Experimental Workflow: Formalin Test
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Caption: Workflow for the Formalin Test.
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Caption: Proposed Mechanism of Action via ACKR3 Inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34075018/
https://pubmed.ncbi.nlm.nih.gov/34075018/
https://scitechdaily.com/natural-painkiller-new-research-advances-the-treatment-of-chronic-pain/
https://www.medicalnewstoday.com/articles/plant-derived-compound-may-help-treat-chronic-pain
https://pmc.ncbi.nlm.nih.gov/articles/PMC8908788/
https://www.painweek.org/media/news/natural-analgesic-chronic-pain
https://www.benchchem.com/product/b1192660#discovery-of-ds39201083-sulfate
https://www.benchchem.com/product/b1192660#discovery-of-ds39201083-sulfate
https://www.benchchem.com/product/b1192660#discovery-of-ds39201083-sulfate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1192660?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

